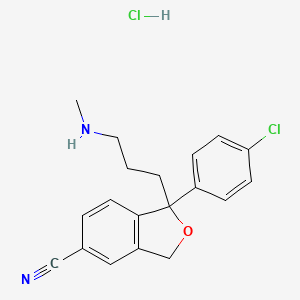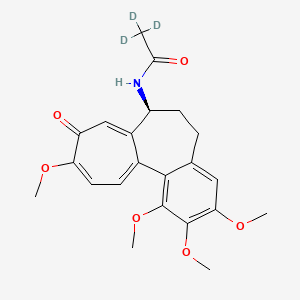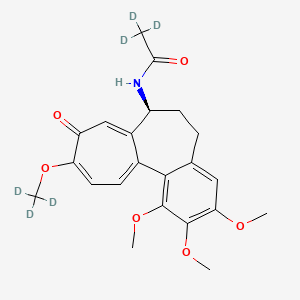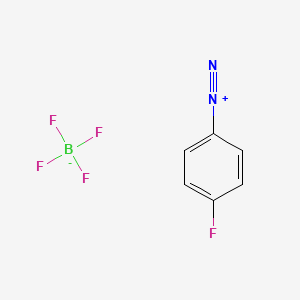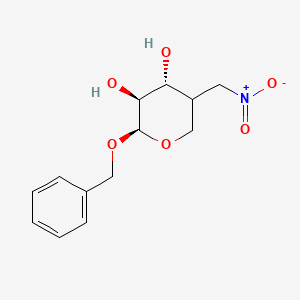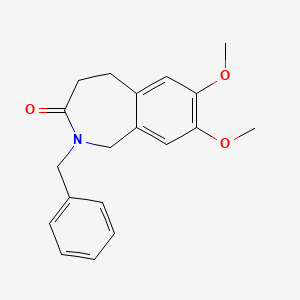
N-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine-3-one” is a chemical compound with the molecular formula C19H21NO3 and a molecular weight of 311.37 . It is used for research purposes .
Physical and Chemical Properties Analysis
This compound is a solid and is soluble in acetone, dichloromethane, and ethyl acetate . It should be stored at -20° C .Aplicaciones Científicas De Investigación
Chemistry and Biological Activity
The synthesis and exploration of the biological activity of 3-benzazepines, including derivatives like N-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine-3-one, have been subjects of interest due to their cytotoxic properties against cancer cells and potential for DNA complex formation. For instance, certain 3-benzazepines have shown notable cytotoxicity to human promyelotic leukemia HL-60 cells and inhibited the multidrug resistance P-glycoprotein efflux pump, suggesting a potential application in overcoming drug resistance in cancer therapy (Kawase, Saito, & Motohashi, 2000). Additionally, these compounds have been investigated for their ability to enhance the decay of ascorbic acid in rat brain homogenate, indicating a broader scope of biological activity that could extend to neuroprotective properties.
Potential Antimicrobial and Antifungal Activities
The study of benzoxazepines and related compounds has also revealed their potential antimicrobial and antifungal activities. The unique pharmacological properties of 1,5-benzoxazepine derivatives, in particular, have attracted attention for their ability to interact with G-protein-coupled receptors, offering promising routes for treating neurological disorders like Alzheimer's and Parkinson's disease (Stefaniak & Olszewska, 2021). This suggests that this compound and its analogs could be valuable for developing new therapeutics targeting a range of microbial and fungal pathogens, in addition to their potential neurological applications.
Antioxidant Properties
Furthermore, the exploration of benzoxazinoids, including benzoxazepines, has highlighted their role in plant defense mechanisms and their potential as antimicrobial scaffolds. This research indicates that while natural monomeric benzoxazinoids may lack strong antimicrobial potency, their core structure could serve as a scaffold for designing new antimicrobial compounds with significant activity against pathogenic fungi and bacteria (de Bruijn, Gruppen, & Vincken, 2018). The incorporation of the this compound structure into novel antimicrobial agents could leverage these antioxidant and antimicrobial properties for therapeutic use.
Propiedades
IUPAC Name |
2-benzyl-7,8-dimethoxy-4,5-dihydro-1H-2-benzazepin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-22-17-10-15-8-9-19(21)20(12-14-6-4-3-5-7-14)13-16(15)11-18(17)23-2/h3-7,10-11H,8-9,12-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIVGXOGAKBBKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(C(=O)CCC2=C1)CC3=CC=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652453 |
Source


|
| Record name | 2-Benzyl-7,8-dimethoxy-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887352-89-8 |
Source


|
| Record name | 1,2,4,5-Tetrahydro-7,8-dimethoxy-2-(phenylmethyl)-3H-2-benzazepin-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887352-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzyl-7,8-dimethoxy-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
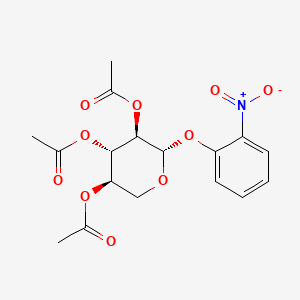
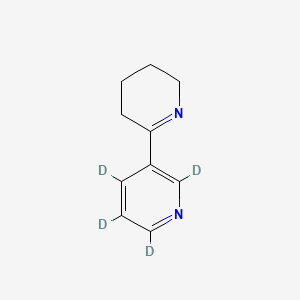
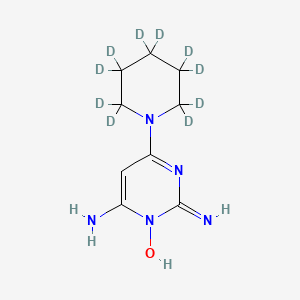
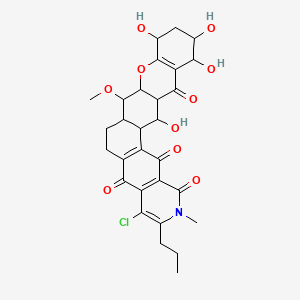


![2-sec-Butyl-d5-4-{4-[4-(4-methyloxy-phenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4]-triazol-3-one](/img/structure/B561997.png)
![4-Nitrophenyl 2-acetamido-2-deoxy-3-O-[2-O-(a-L-fucopyranosyl)-b-D-galactopyranosyl]-b-D-glucopyranoside](/img/structure/B561998.png)
![tert-Butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate, Hydrochloride](/img/structure/B562001.png)
